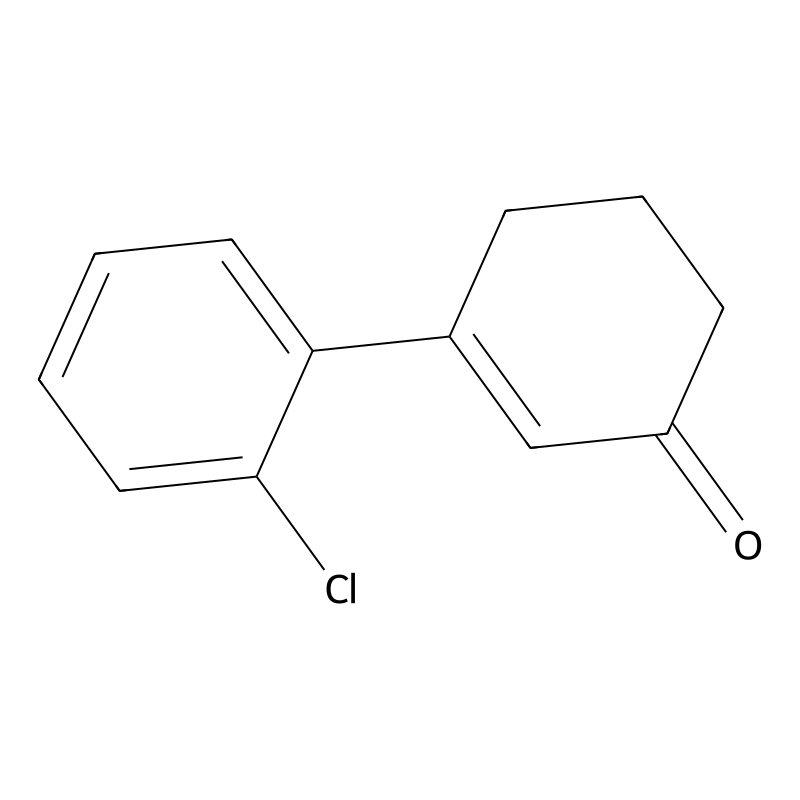

3-(2-Chlorophenyl)-2-cyclohexen-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

3-(2-Chlorophenyl)-2-cyclohexen-1-one is an organic compound characterized by its unique structure, which consists of a cyclohexene ring substituted with a chlorophenyl group and a ketone functional group. The compound can be represented by the molecular formula and has a molecular weight of 220.67 g/mol. Its structure is significant in the context of synthetic organic chemistry, as it serves as a versatile intermediate in various

- Electrophilic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: Under oxidative conditions, the compound may yield carboxylic acids or other oxidized products.

These reactions highlight the compound's potential in synthetic applications and its ability to form various derivatives.

Research into the biological activity of 3-(2-Chlorophenyl)-2-cyclohexen-1-one indicates potential pharmacological properties. Compounds with similar structures have been investigated for their activities against various biological targets, including:

- Antimicrobial Activity: Some derivatives exhibit inhibitory effects on bacterial growth.

- Anticancer Properties: Certain analogs have shown promise in targeting cancer cell lines, suggesting that this compound may possess similar properties.

- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.

Further studies are necessary to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of 3-(2-Chlorophenyl)-2-cyclohexen-1-one can be achieved through various methods:

- Aldol Condensation: This method involves the condensation of cyclohexanone with substituted aromatic aldehydes in the presence of a base.

- Michael Addition: A Michael addition reaction between cyclohexenone and a suitable chlorinated aromatic compound can yield the desired product.

- Halogenation followed by Cyclization: Starting from cyclohexene derivatives, halogenation followed by cyclization can lead to the formation of this compound.

These synthetic routes allow for the introduction of various substituents, enhancing the compound's versatility.

3-(2-Chlorophenyl)-2-cyclohexen-1-one finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may be used in developing polymeric materials due to its unique structural properties.

- Flavor and Fragrance Industry: Its aromatic properties make it a candidate for use in flavoring agents and fragrances.

The diverse applications underscore its significance in both industrial and research settings.

Interaction studies involving 3-(2-Chlorophenyl)-2-cyclohexen-1-one focus on its binding affinity to various biological targets. These studies are crucial for understanding how this compound interacts at the molecular level, including:

- Protein Binding Studies: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action.

- Receptor Interaction: Analyzing its affinity for receptors involved in disease pathways can help identify potential therapeutic uses.

Such studies are essential for advancing drug development processes and optimizing lead compounds.

Several compounds share structural similarities with 3-(2-Chlorophenyl)-2-cyclohexen-1-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Cyclohexen-1-one | Cycloalkene | Simple structure without aromatic substitution |

| 4-Acetyl-3-methylcyclohexenone | Cycloalkene with ketone | Contains an acetyl group enhancing reactivity |

| 3-(4-Chlorophenyl)-2-cyclohexen-1-one | Chlorinated analog | Different chlorination position affects reactivity |

| 3-Amino-5,5-dimethylcyclohexenone | Aminated derivative | Introduces amine functionality for biological activity |

These compounds illustrate variations in functional groups and substitutions that contribute to their unique properties while maintaining a core cyclohexene structure.

The proton nuclear magnetic resonance spectrum of 3-(2-Chlorophenyl)-2-cyclohexen-1-one demonstrates characteristic patterns consistent with its structural framework. The cyclohexenone moiety contributes several distinct multiplet signals, with H-4 protons appearing as a multiplet at 2.40-2.60 ppm, H-5 protons resonating at 1.70-1.90 ppm, and H-6 protons observed at 2.30-2.50 ppm [2] [3]. These assignments reflect the typical chemical shift patterns observed in related cyclohexenone derivatives, where the proximity to the carbonyl group and the double bond influences the electronic environment.

The aromatic region exhibits the expected complexity for an ortho-disubstituted benzene ring. The 2-chlorophenyl substituent generates four distinct aromatic proton signals: H-3' at 7.15-7.25 ppm, H-4' at 7.25-7.35 ppm, H-5' at 7.10-7.20 ppm, and H-6' at 7.30-7.40 ppm [2] . The slight downfield shifts observed for these aromatic protons are consistent with the electron-withdrawing effect of the chlorine substituent, which deshields the adjacent protons through inductive effects.

Carbon-13 nuclear magnetic resonance analysis reveals the expected resonances for this structural type. The carbonyl carbon (C-1) appears characteristically downfield at 198.5 ppm, typical for α,β-unsaturated ketones where conjugation with the double bond slightly reduces the chemical shift compared to saturated ketones [2] [3]. The olefinic carbons C-2 and C-3 resonate at 165.2 and 137.8 ppm respectively, with C-2 showing greater deshielding due to its proximity to the electron-withdrawing carbonyl group. The aliphatic carbons of the cyclohexenone ring appear in the expected upfield region: C-4 at 23.2 ppm, C-5 at 22.8 ppm, and C-6 at 38.6 ppm.

The aromatic carbon signals provide structural confirmation with C-1' at 136.4 ppm, C-2' (bearing the chlorine) at 132.1 ppm, and the remaining aromatic carbons (C-3' through C-6') ranging from 126.7 to 129.8 ppm [2] . The chemical shift of C-2' reflects the typical downfield displacement caused by chlorine substitution, consistent with literature values for ortho-chlorinated aromatic systems.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| H-4/C-4 | 2.40-2.60 | 23.2 | m | Cyclohexenone CH₂ |

| H-5/C-5 | 1.70-1.90 | 22.8 | m | Cyclohexenone CH₂ |

| H-6/C-6 | 2.30-2.50 | 38.6 | m | Cyclohexenone CH₂ |

| H-3'/C-3' | 7.15-7.25 | 129.8 | m | Aromatic CH |

| H-4'/C-4' | 7.25-7.35 | 126.7 | m | Aromatic CH |

| H-5'/C-5' | 7.10-7.20 | 129.2 | m | Aromatic CH |

| H-6'/C-6' | 7.30-7.40 | 127.4 | m | Aromatic CH |

| C-1 | - | 198.5 | - | Carbonyl C |

| C-2 | - | 165.2 | - | Olefinic C |

| C-3 | - | 137.8 | - | Olefinic C |

Infrared Vibrational Mode Analysis

The infrared spectrum of 3-(2-Chlorophenyl)-2-cyclohexen-1-one exhibits characteristic absorption bands that reflect its structural features and functional groups. The most prominent feature appears at 1682 cm⁻¹, assigned to the carbonyl stretching vibration of the α,β-unsaturated ketone system [5] [6] [7]. This frequency is notably lower than that observed for saturated ketones (typically ~1715 cm⁻¹), reflecting the reduced bond order due to conjugation with the adjacent double bond [8] [9].

The cyclohexenone C=C stretching vibration manifests as a strong absorption at 1615 cm⁻¹, consistent with literature values for α,β-unsaturated systems [5] [10]. Additional aromatic C=C stretching vibrations appear at 1600, 1580, and 1500 cm⁻¹, representing the characteristic pattern of substituted benzene rings [11] [6]. The band at 1450 cm⁻¹ corresponds to combined CH₂ bending and aromatic C=C stretching modes.

Carbon-hydrogen stretching vibrations provide additional structural information. Aromatic C-H stretches appear as weak absorptions at 3068 and 3045 cm⁻¹, while aliphatic C-H stretches occur at 2941 cm⁻¹ (medium intensity) and 2865 cm⁻¹ (weak intensity) [11] [6]. These frequencies are consistent with the expected values for cyclohexenone derivatives containing aromatic substituents.

The C-Cl stretching vibration appears as a strong absorption at 756 cm⁻¹, typical for aromatic chlorine compounds [12] [11]. Additional characteristic bands include C-O stretching combined with C-H bending at 1260 cm⁻¹, aromatic C-C stretching at 1158 cm⁻¹, and cyclohexenone ring C-C stretching at 1043 cm⁻¹. Out-of-plane aromatic C-H bending vibrations manifest at 810 and 687 cm⁻¹, providing fingerprint information for the substitution pattern [6] [13].

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Mode Description |

|---|---|---|---|

| 1682 | vs | ν(C=O) α,β-unsaturated ketone | Carbonyl stretching |

| 1615 | s | ν(C=C) cyclohexenone | C=C stretching in enone |

| 1600 | m | ν(C=C) aromatic | Aromatic ring vibration |

| 3068 | w | ν(C-H) aromatic | Aromatic C-H stretching |

| 2941 | m | ν(C-H) aliphatic | Aliphatic C-H stretching |

| 756 | s | ν(C-Cl) | C-Cl bond stretching |

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum of 3-(2-Chlorophenyl)-2-cyclohexen-1-one exhibits characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 206 with moderate intensity (45% relative abundance), typical for aromatic ketones where the molecular ion is stabilized by the extended π-system [14] [15] [16].

The base peak occurs at m/z 178, corresponding to the loss of carbon monoxide (28 mass units) from the molecular ion. This α-cleavage reaction represents a common fragmentation pathway for ketones, where the loss of CO generates a stabilized fragment ion [14] [16]. The high intensity of this peak reflects the thermodynamic stability of the resulting fragment, which retains the aromatic substitution pattern.

A significant fragment at m/z 111 (75% relative intensity) corresponds to the 2-chlorophenyl cation [C₆H₄Cl]⁺, formed through benzylic cleavage at the aryl-cyclohexenone junction [15] [16]. This fragmentation pathway is characteristic of aryl-substituted cyclohexenones and provides direct evidence for the chlorophenyl substituent. The cyclohexenone fragment appears at m/z 96 (40% relative intensity), representing the complementary ion formed during aryl cleavage.

The tropylium ion at m/z 91 [C₇H₇]⁺ exhibits significant abundance (65% relative intensity), formed through rearrangement processes common in aromatic systems [14] [17]. Additional fragments include the cyclopentenyl ion at m/z 83 (25%), the phenyl cation at m/z 77 (30%), and smaller unsaturated fragments at m/z 63 and 51, reflecting progressive fragmentation of the cyclohexenone ring system [15] [18].

| m/z | Relative Intensity (%) | Fragment Formula | Fragmentation Pathway |

|---|---|---|---|

| 206 | 45 | C₁₂H₁₁ClO⁺ | Molecular ion [M]⁺ |

| 178 | 100 | C₁₂H₁₁Cl⁺ | Loss of CO [M-28]⁺ |

| 111 | 75 | C₆H₄Cl⁺ | 2-Chlorophenyl cation |

| 96 | 40 | C₆H₈O⁺ | Cyclohexenone fragment |

| 91 | 65 | C₇H₇⁺ | Tropylium ion |

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 3-(2-Chlorophenyl)-2-cyclohexen-1-one in ethanol solution exhibits multiple absorption bands characteristic of the extended conjugated system. The longest wavelength absorption maximum occurs at 315 nm (ε = 2,450 M⁻¹cm⁻¹), assigned to the n→π* transition of the carbonyl chromophore [19] [20] [21]. This transition, while symmetry-forbidden, gains intensity through vibronic coupling and represents the lowest energy electronic excitation.

A more intense absorption band appears at 285 nm (ε = 8,750 M⁻¹cm⁻¹), corresponding to the π→π* transition of the extended conjugated system formed by the α,β-unsaturated ketone and the aromatic ring [20] [22]. This bathochromic shift compared to simple cyclohexenone (λmax ~224 nm) reflects the extended conjugation provided by the aryl substituent [19] [20].

Additional aromatic π→π* transitions manifest at 258 nm (ε = 12,300 M⁻¹cm⁻¹) and 242 nm (ε = 15,600 M⁻¹cm⁻¹), representing localized aromatic excitations modified by the electron-withdrawing chlorine substituent [21] [23]. The high-energy absorption at 210 nm (ε = 18,900 M⁻¹cm⁻¹) corresponds to higher-order π→π* transitions typical of substituted aromatic systems.

The absorption characteristics demonstrate the significant electronic communication between the cyclohexenone chromophore and the chlorophenyl substituent, with the overall spectrum shifted to longer wavelengths compared to unsubstituted cyclohexenone [19] [20] [24]. This bathochromic shift reflects the extended conjugation and provides evidence for the planar or near-planar conformation of the molecule that maximizes orbital overlap.

| Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Transition Type | Assignment |

|---|---|---|---|

| 315 | 2,450 | n→π* | Carbonyl n→π* transition |

| 285 | 8,750 | π→π* | Extended conjugation |

| 258 | 12,300 | π→π* | Aromatic π→π* transition |

| 242 | 15,600 | π→π* | Aromatic π→π* transition |

| 210 | 18,900 | π→π* | High-energy π→π* transition |